
4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El éster bencílico del ácido 4-(2-clorosulfonil-etil)-piperazina-1-carboxílico es un compuesto químico con la fórmula molecular C12H17ClN2O4S. Este compuesto es conocido por su estructura única, que incluye un anillo de piperazina sustituido con un grupo clorosulfonilo y una porción de éster bencílico. Se utiliza en diversas aplicaciones de investigación científica debido a su reactividad y sus potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del éster bencílico del ácido 4-(2-clorosulfonil-etil)-piperazina-1-carboxílico típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con piperazina y cloroformato de bencilo.
Formación del intermedio: La piperazina reacciona con el cloroformato de bencilo para formar el éster bencílico del ácido piperazina-1-carboxílico.
Clorosulfonilación: El intermedio se trata luego con ácido clorosulfónico para introducir el grupo clorosulfonilo, lo que da como resultado el producto final.
Las condiciones de reacción a menudo implican temperaturas controladas y el uso de solventes como diclorometano o cloroformo para facilitar las reacciones.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El éster bencílico del ácido 4-(2-clorosulfonil-etil)-piperazina-1-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo clorosulfonilo puede ser sustituido por nucleófilos como aminas o alcoholes.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar ácidos sulfónicos o reducción para formar sulfuros.
Hidrólisis: El grupo éster puede ser hidrolizado en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Sustitución: Reactivos como aminas (por ejemplo, metilamina) o alcoholes (por ejemplo, metanol) se utilizan en condiciones suaves.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el hidruro de litio y aluminio.
Hidrólisis: Condiciones ácidas (por ejemplo, ácido clorhídrico) o básicas (por ejemplo, hidróxido de sodio).
Productos principales
Sustitución: Formación de sulfonamidas o ésteres sulfonatos.
Oxidación: Formación de ácidos sulfónicos.
Reducción: Formación de sulfuros.
Hidrólisis: Formación de ácido piperazina-1-carboxílico y alcohol bencílico.
Aplicaciones Científicas De Investigación
El éster bencílico del ácido 4-(2-clorosulfonil-etil)-piperazina-1-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Investigado por su potencial como sonda bioquímica para estudiar las actividades enzimáticas.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el desarrollo de fármacos basados en sulfonamidas.
Industria: Utilizado en la producción de productos químicos especiales e intermedios para productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del éster bencílico del ácido 4-(2-clorosulfonil-etil)-piperazina-1-carboxílico implica su reactividad con los nucleófilos. El grupo clorosulfonilo es altamente electrófilo, lo que le permite reaccionar con sitios nucleofílicos en biomoléculas, como grupos amino en proteínas. Esta reactividad puede conducir a la formación de enlaces covalentes, modificando así la función de la biomolécula diana. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-(Clorosulfonil)etilcarbamato de bencilo: Estructura similar con un grupo carbamato en lugar de un anillo de piperazina.
4-(2-(Clorosulfonil)etil)piperidina-1-carboxilato de bencilo: Contiene un anillo de piperidina en lugar de un anillo de piperazina.
Singularidad
El éster bencílico del ácido 4-(2-clorosulfonil-etil)-piperazina-1-carboxílico es único debido a la presencia tanto de un anillo de piperazina como de un grupo clorosulfonilo. Esta combinación confiere reactividad y potenciales actividades biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
1196157-58-0 |
|---|---|
Fórmula molecular |
C14H19ClN2O4S |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
benzyl 4-(2-chlorosulfonylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN2O4S/c15-22(19,20)11-10-16-6-8-17(9-7-16)14(18)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Clave InChI |
VGGPXUBFNWLYNX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)
![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
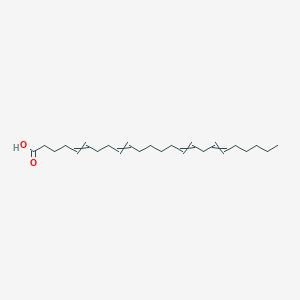
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627076.png)
![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
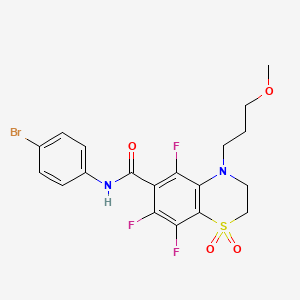
![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)
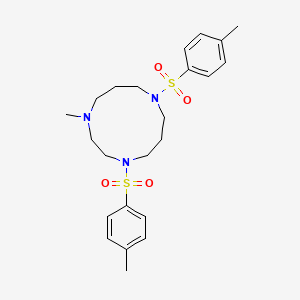
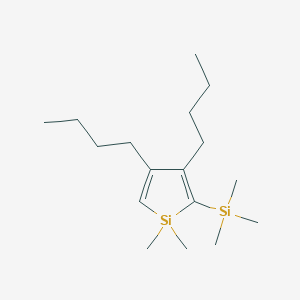
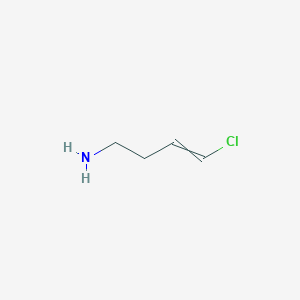
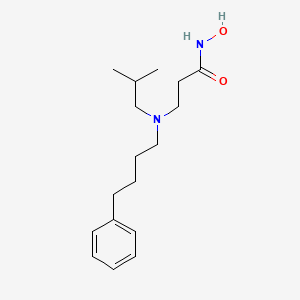

![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
